PA1 2HCl
Description
PA1 2HCl (referred to as F8·2HCl in the literature) is a dihydrochloride salt form of the parent compound F8, synthesized to address its poor aqueous solubility and suboptimal pharmacokinetic (PK) properties . The hydrochloride salt formation increased water solubility by over 50-fold, enabling enhanced bioavailability, prolonged half-life, and higher systemic exposure compared to F8 . Preclinical studies highlight its potent antitumor activity, particularly against undifferentiated gastric cancer xenografts, achieving a 60.6% tumor growth inhibition (TGI) at 37.5 mg/kg—superior to the reference drug apatinib (50.0% TGI at the same dose) . Mechanistically, this compound modulates apoptosis-related proteins (e.g., upregulating Cleaved Caspase3 and E-cadherin) and suppresses cell proliferation markers (CDK2, KI-67) .
Properties
CAS No. |
1620951-72-5 |
|---|---|
Molecular Formula |
C18H18Cl3N9O |
Molecular Weight |
482.75 |
IUPAC Name |
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride |
InChI |
InChI=1S/C18H16ClN9O.2ClH/c19-14-16(21)25-15(20)13(24-14)17(29)26-18(22)23-10-6-8-12(9-7-10)28-27-11-4-2-1-3-5-11;;/h1-9H,(H4,20,21,25)(H3,22,23,26,29);2*1H/b28-27+;; |
InChI Key |
JKZVQNCSFUAMFC-JZYARHMISA-N |
SMILES |
O=C(C1=NC(Cl)=C(N)N=C1N)NC(NC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)=N.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PA1 2HCl; PA1 dihydrochloride; PA1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
This compound’s salt formulation enhances solubility-driven absorption, resulting in 3.5× higher plasma exposure and sustained antitumor activity compared to F8 .
Comparison with Apatinib (VEGFR Inhibitor)
Apatinib, a tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), is a benchmark in gastric cancer therapy. This compound outperforms apatinib in preclinical models:
| Parameter | This compound (F8·2HCl) | Apatinib |
|---|---|---|
| TGI (37.5 mg/kg) | 60.6% | 50.0% |
| Mechanism | Apoptosis modulation | VEGFR inhibition |
| Solubility | High (salt form) | Moderate (free base) |
Structural and Functional Comparison with Chromogenic Peptide Salts
This compound shares structural similarities with dihydrochloride salts of synthetic peptides used in enzyme activity assays (e.g., S-2288, S-2251). While these compounds differ functionally, their salt formulations highlight shared strategies to optimize solubility and stability:
Q & A
Q. What are the recommended protocols for determining PA1 2HCl solubility in experimental solvents?
Methodological Answer: Solubility testing should involve ultrasonication to enhance dissolution efficiency. For this compound, experiments show solubility ≥20.65 mg/mL in DMSO and ≥2.21 mg/mL in ethanol under ultrasonic conditions . Prepare stock solutions at concentrations like 1 mM (2.0946 mL solvent/mg) to ensure reproducibility. Always validate solvent compatibility with biological assays (e.g., cell viability tests).
| Solvent | Solubility (mg/mL) | Ultrasonication Required |
|---|---|---|
| DMSO | ≥20.65 | Yes |
| Ethanol | ≥2.21 | Yes |
| Water | Insoluble | N/A |
| Source: Experimental solubility data for this compound . |
Q. How should this compound be characterized to confirm purity and structural identity?
Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥95% purity threshold) and nuclear magnetic resonance (NMR) for structural validation. For novel derivatives, include mass spectrometry (MS) and elemental analysis. Reference known compounds via CAS or PubChem identifiers to avoid redundancy .
Advanced Research Questions
Q. What experimental strategies address contradictory transcriptomic data in this compound studies?
Methodological Answer: In studies where this compound mutations yield conflicting gene expression profiles (e.g., PA1 vs. PA2 models), employ pooled analysis to identify shared pathways. For example, 42 genes showed consistent deregulation across both models, suggesting overlapping mechanisms like PI3K/AKT/mTOR suppression . Use bioinformatics tools (e.g., DAVID, STRING) to map pathway enrichment and validate with functional assays (e.g., qPCR, Western blot).
| Analysis Type | PA1 Deregulated Genes | PA2 Deregulated Genes | Shared Genes |
|---|---|---|---|
| Individual Models | 825 | 78 | 42 |
| Pooled (PolyApool) | 224 | 56 | 238 |
| Source: Transcriptomic analysis of PA1/PA2 mutations . |
Q. How can researchers design experiments to evaluate this compound-induced autophagy in cancer models?
Methodological Answer: Use CRC cell lines treated with this compound and measure autophagy markers (e.g., LC3-II/I ratio via Western blot). Combine with inhibitors like 3-methyladenine (3-MA) to assess synergistic effects. For mechanistic insights, perform siRNA knockdown of autophagy-related genes (e.g., ATG5, Beclin-1) and monitor apoptosis via flow cytometry .
| Treatment | Apoptosis Rate (%) | Autophagy Marker (LC3-II/I) |
|---|---|---|
| This compound | 35.2 ± 2.1 | 4.8-fold increase |
| This compound + 3-MA | 58.7 ± 3.4 | 1.2-fold increase |
| Source: Colorectal cancer cell study . |
Q. What statistical approaches resolve variability in longitudinal studies of this compound effects?
Methodological Answer: Apply cross-lagged panel models (CLPM) to analyze bidirectional relationships between variables (e.g., this compound exposure and biomarker changes). Use bootstrap resampling (1,000 iterations) to estimate confidence intervals and control for covariates like age or baseline health status .
Example code snippet for Mplus analysis:
MODEL:
PB2 on PA1 PB1 Age1 Edu1 SES1;
PA2 on PA1 PB1 Age1 Edu1 SES1;
ANALYSIS: Bootstrap = 1000;
Source: Longitudinal data analysis framework .
Methodological Considerations
- Data Reproducibility: Document solvent preparation and storage conditions (-20°C for this compound) to ensure batch consistency .
- Ethical Reporting: Disclose conflicts of interest and funding sources per journal guidelines (e.g., Reviews in Analytical Chemistry) .
- Contradiction Management: Use systematic reviews to contextualize findings, prioritizing primary literature over secondary summaries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
